molecular formula C22H32N2O3S B486675 1-({[4-(2,5-Dimethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 825608-80-8

1-({[4-(2,5-Dimethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B486675
CAS No.: 825608-80-8
M. Wt: 404.6g/mol
InChI Key: DJYBGPZXBLFKCU-UHFFFAOYSA-N
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Description

1-({[4-(2,5-Dimethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a bicyclo[2.2.1]heptane core, which is a rigid and stable structure, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[4-(2,5-Dimethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an intermediate compound.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-({[4-(2,5-Dimethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

1-({[4-(2,5-Dimethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its rigid structure makes it useful in studying steric effects in organic reactions.

    Medicine: Investigated for its potential pharmacological properties, including as an anti-inflammatory or antimicrobial agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-({[4-(2,5-Dimethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring can interact with receptors in the body, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-({[4-(2,5-Dimethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptane
  • **1-({[4-(2,5-Dimethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

Uniqueness

The uniqueness of 1-({[4-(2,5-Dimethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one lies in its combination of a rigid bicyclic structure with a flexible piperazine ring and a reactive sulfonyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

1-[[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3S/c1-16-5-6-17(2)19(13-16)23-9-11-24(12-10-23)28(26,27)15-22-8-7-18(14-20(22)25)21(22,3)4/h5-6,13,18H,7-12,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYBGPZXBLFKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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